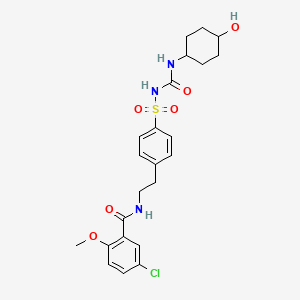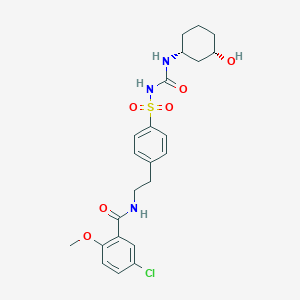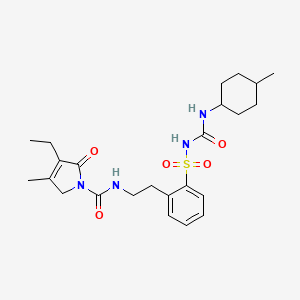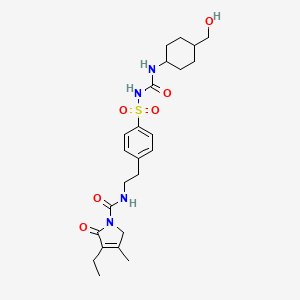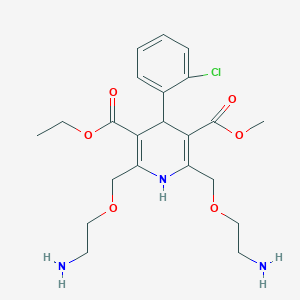
Amlodipine Impurity C Maleate
Übersicht
Beschreibung
Amlodipine Impurity C Maleate is an impurity of Amlodipine . Amlodipine is a long-acting dihydropyridine L-type calcium channel blocker used to lower blood pressure and prevent chest pain . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Synthesis Analysis
The synthesis of Amlodipine Impurity C Maleate involves the detection of impurities during the accelerated stability analysis of the amlodipine maleate drug substance . Six impurities ranging from 0.43 to 1.42% in amlodipine maleate were detected by a simple isocratic reverse-phase high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of Amlodipine Impurity C Maleate was identified using LC-MS/MS, NMR, and IR . The nuclear magnetic resonance (NMR) and infrared (IR) spectra of the unknown impurity were recorded after isolation of the impurity by preparative HPLC .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Application : Amlodipine Maleate is used as an antihypertensive drug .
- Method : The synthesis of Amlodipine Maleate is based on Hantzch cyclization to a substituted dihydropyridine ring with a triphenylmethyl protected amino group .
- Results : Amlodipine Maleate blocks the calcium entry into muscle cells, causing the blood vessel to relax and then lowering the blood pressure . It is used in the management of hypertension, chronic stable angina pectoris, and Prinzmetal’s variant .
-
Impurity Analysis
- Application : Analysis of impurities in Amlodipine Maleate .
- Method : An unknown impurity at m/z 392.2 for [M+H]+ ion has been detected during the accelerated stability analysis (40 °C/75 % RH) of Amlodipine Maleate drug substance by reverse-phase high-performance liquid chromatography–mass spectrometry (RP-HPLC-MS) .
- Results : Based on MS, NMR, and IR spectral data, the structure of the unknown impurity was proposed as 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate .
-
Antibiotic Assistance
-
Depression Treatment
- Application : Amlodipine Maleate is used as an anti-depressant drug .
- Method : The synthesis of Amlodipine Maleate is based on Hantzch cyclization to a substituted dihydropyridine ring with a triphenylmethyl protected amino group .
- Results : Amlodipine Maleate blocks the calcium entry into muscle cells, causing the blood vessel to relax and then lowering the blood pressure . It is used in the management of hypertension, chronic stable angina pectoris, and Prinzmetal’s variant .
-
Formulation Research
- Application : Formulation of various conventional and nonconventional dosage forms of Amlodipine Maleate .
- Method : Various dosage forms of Amlodipine Maleate have been prepared to improve its efficacy and stability .
- Results : Various formulations that have been developed to achieve maximum stability with the desired therapeutic action for the delivery of Amlodipine Maleate such as fast dissolving tablets, floating tablets, layered tablets, single-pill combinations, capsules, oral and transdermal films, suspensions, emulsions, mucoadhesive microspheres, gels, transdermal patches, and liposomal formulations .
-
Impurity Analysis
- Application : Analysis of impurities in Amlodipine Maleate .
- Method : An unknown impurity at m/z 392.2 for [M+H]+ ion has been detected during the accelerated stability analysis (40 °C/75 % RH) of Amlodipine Maleate drug substance by reverse-phase high-performance liquid chromatography–mass spectrometry (RP-HPLC-MS) .
- Results : Based on MS, NMR, and IR spectral data, the structure of the unknown impurity was proposed as 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate .
-
Pharmacokinetic Research
- Application : Comparison of pharmacokinetics of Amlodipine Maleate with other salts .
- Method : Two open-label, single-dose, pharmacokinetic studies included healthy nonsmoking volunteers. Pharmacokinetic parameters studied included: AUC, C max, T max, K el, and T 1/2 .
- Results : The pharmacokinetic parameters of amlodipine besylate (Norvasc) and amlodipine maleate (AmVaz) in fasted subjects demonstrated equivalence. No significant differences were observed with amlodipine maleate in fasted compared with fed subjects .
-
Impurity Identification
- Application : Identification and structural elucidation of impurities in Amlodipine Maleate .
- Method : An Agilent 1290 Infinity LC system coupled to an accurate mass Agilent 6540 Q-TOF system was used for the structural elucidation of in-process amlodipine impurities .
- Results : The structure of unknown, in-process impurities of amlodipine, a calcium channel blocker used for controlling blood pressure, was elucidated .
Eigenschaften
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYCUURXPBYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111401 | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(aminoethoxy) Amlodipine | |
CAS RN |
721958-74-3 | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




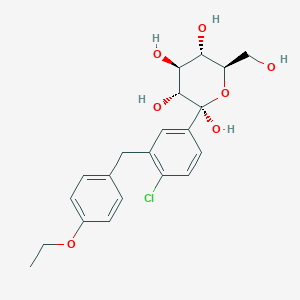
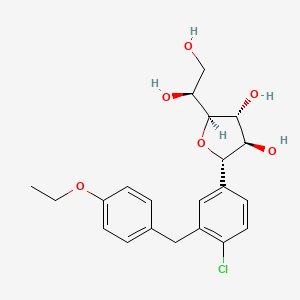
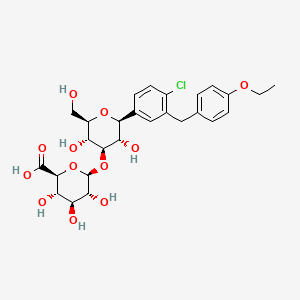
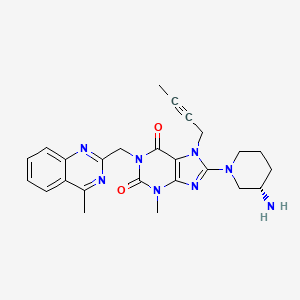
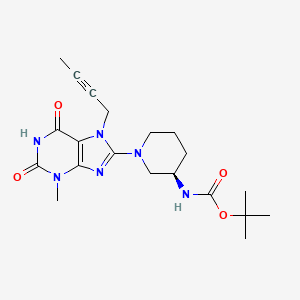
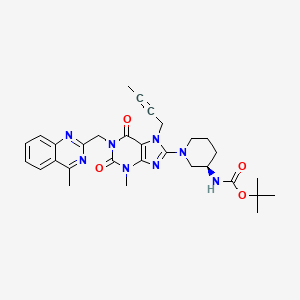
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
